molecular formula C11H8F6N4O2 B1410528 3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 1823182-38-2

3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No. B1410528
M. Wt: 342.2 g/mol
InChI Key: AUYOHPJMLOGHTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

To evaluate their suitability in drug design, a series of N-trifluoromethyl amines and azoles were synthesized . The development of new synthetic methods from abundant and easily available substrates is highly desirable but still challenging .


Molecular Structure Analysis

N-Trifluoromethyl amines and azoles have been synthesized and their stability in aqueous media has been investigated .


Chemical Reactions Analysis

N-Trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability .


Physical And Chemical Properties Analysis

N-Trifluoromethyl azoles can serve as bioisosteres of propyl and butyl azoles . They have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability compared to their N-methyl analogues .

Scientific Research Applications

Antimicrobial Properties

Compounds related to the chemical structure have been investigated for their potential antimicrobial properties. A study by Holla et al. (2006) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, revealing their significant antibacterial and antifungal activities. This indicates a potential application in developing new antimicrobial agents.

Antitumor and Antifungal Pharmacophore Sites

The chemical structure's derivatives have been studied for their antitumor and antifungal properties. A study by Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives, identifying specific pharmacophore sites that could be effective against breast cancer and microbes.

Synthesis of Heterocyclic Compounds

Research by Flores et al. (2006) focused on the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, a process integral to developing new heterocyclic compounds with potential pharmaceutical applications.

Heteroaromatic Ligands

The compound and its derivatives are also useful in synthesizing heteroaromatic ligands. A study by Ivashchenko et al. (1980) involved the synthesis of pyrimidine ring-containing heteroaromatic ligands, which are important in various chemical and biological processes.

Human Enzyme Inhibition

The derivatives of this compound have been evaluated for their ability to inhibit human enzymes. Zanatta et al. (2020) synthesized novel pyrazolyl-pyrimidine hybrids and tested them for human acetylcholinesterase and butyrylcholinesterase inhibition, indicating potential therapeutic applications.

Anti-inflammatory and Antimicrobial Agents

Compounds related to the structure have been assessed for their anti-inflammatory and antimicrobial properties. A study by Aggarwal et al. (2014) synthesized a series of pyrazolo[1,5-a]pyrimidines that exhibited anti-inflammatory activity and antimicrobial effectiveness.

Future Directions

N-Trifluoromethyl azoles are valuable substructures to be considered in medicinal chemistry . The development of new synthetic methods from abundant and easily available substrates is highly desirable .

properties

IUPAC Name

3-[4-(hydroxymethyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6N4O2/c1-20-9(5(3-22)8(19-20)11(15,16)17)21-4-18-6(2-7(21)23)10(12,13)14/h2,4,22H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYOHPJMLOGHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)N2C=NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 2
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 3
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 4
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 5
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
Reactant of Route 6
3-(4-(hydroxymethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

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